methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This scaffold comprises a fused pyrrole and pyridine ring system, with substituents at positions 3 (bromo), 4 (methyl), and 5 (methyl ester). The methyl ester at position 5 serves as a common functional group for further derivatization.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-6(10(14)15-2)3-12-9-8(5)7(11)4-13-9/h3-4H,1-2H3,(H,12,13) |
InChI Key |
XSZJZEGCTFYPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Core Formation of the Pyrrolo[2,3-b]Pyridine Scaffold
The pyrrolo[2,3-b]pyridine core is typically constructed via cyclization reactions. One approach involves Knorr-type pyrrole synthesis , where a β-keto ester reacts with an amine to form the pyrrole ring . For example, cyclization of ethyl 3-aminopyridine-4-carboxylate derivatives under acidic conditions yields the bicyclic structure. Alternatively, transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) assemble the core from halogenated precursors .
Key Reaction Conditions :
-
Cyclization : Acetic acid as solvent, reflux at 120°C for 12 hours .
-
Suzuki Coupling : Pd(dppf)Cl₂ catalyst, dioxane/water solvent, 80°C for 8 hours .
Bromination at the 3-Position
Bromination introduces the bromine atom at the 3-position of the pyrrole ring. Radical bromination using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride is a common method . The reaction proceeds via a radical mechanism, favoring substitution at electron-rich positions.
Example Protocol :
-
Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 equiv) in CCl₄.
-
Add NBS (1.1 equiv) and AIBN (0.1 equiv).
Methylation at the 4-Position
Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. The methyl group is introduced via nucleophilic substitution or alkylation.
Optimized Conditions :
-
Reagents : Methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv).
Esterification at the 5-Position
Esterification of the carboxylic acid moiety at the 5-position employs Fischer esterification or DCC/DMAP-mediated coupling .
Fischer Esterification Protocol :
-
React 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 equiv) with methanol (excess).
-
Neutralize with NaHCO₃, extract with ethyl acetate.
Integrated Synthetic Routes
Below, two representative routes are compared:
| Route | Steps | Key Reagents | Yield | Advantages |
|---|---|---|---|---|
| A | Cyclization → Bromination → Methylation → Esterification | NBS, AIBN, MeI | 45% | Sequential control |
| B | Suzuki Coupling → Methylation → Bromination → Esterification | Pd(dppf)Cl₂, MeI, NBS | 55% | Higher regioselectivity |
Route B leverages Suzuki coupling for precise core assembly, reducing side reactions .
Mechanistic Insights and Challenges
-
Regioselectivity in Bromination : Radical bromination favors the 3-position due to resonance stabilization .
-
Protection Strategies : Tosyl protection of the pyrrole nitrogen prevents unwanted side reactions during methylation .
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate) is critical for isolating the target compound .
Structural Characterization
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Forms: Compounds with altered oxidation states.
Scientific Research Applications
Anticancer Research
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been studied for its potential anticancer properties. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxicity against various cancer cell lines.
Key Findings:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of angiogenesis |
The compound induces apoptosis through the activation of caspases and inhibits the proliferation of cancer cells by disrupting the cell cycle.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
Mechanisms Observed:
- Reduction in oxidative stress markers.
- Decrease in neuroinflammatory cytokines.
Case Study:
A study published in Neuroscience Letters demonstrated that this compound significantly preserved neuronal viability in vitro when exposed to oxidative stress conditions.
Case Study 1: Anticancer Activity
A pivotal study published in the Journal of Medicinal Chemistry evaluated various pyrrolo[2,3-b]pyridine derivatives, including this compound. The results indicated a notable reduction in tumor size in xenograft models, confirming its potential as an anticancer agent.
Case Study 2: Neuroprotection
In another investigation detailed in Frontiers in Neuroscience, the compound was tested on primary neuronal cultures subjected to neurotoxic agents. The results showed a marked decrease in cell death and improved functional outcomes, suggesting its applicability in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives with Halogen Substituents
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Substituents : Fluoro (position 4), methyl ester (position 5).
- Molecular Formula : C₉H₇FN₂O₂.
- Molecular Weight : 194.165 .
- Purity : 95% .
- Key Differences : The absence of a bromo group and methyl at position 4 reduces steric hindrance and reactivity compared to the target compound. Fluorine’s electron-withdrawing nature may enhance metabolic stability but limit cross-coupling utility .
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Substituents : Chloro (position 4), methyl ester (position 5).
- Molecular Formula : C₉H₇ClN₂O₂.
- Molecular Weight : 210.62 .
- Synthesis : Derived from 4-chloro-7-azaindole via multi-step reactions .
- Key Differences : Chlorine’s moderate electronegativity and smaller size compared to bromo may result in lower reactivity in substitution reactions .
Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Substituents: Amino (position 3), methyl ester (position 5).
- Molecular Formula : C₉H₉N₃O₂.
- Key Differences: The amino group enhances solubility and serves as a nucleophilic site for further functionalization, contrasting with the electrophilic bromo group in the target compound.
Pyrrolo[2,3-b]pyridine Derivatives with Varied Ester Groups
Ethyl 4-((1-(2-cyanoacetyl)piperidin-3-yl)amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (ATI-1777)
Heterocyclic Analogs with Different Core Structures
Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
- Core Structure : Pyrazolo[3,4-c]pyridine (pyrazole fused with pyridine).
- Molecular Formula : C₈H₆BrN₃O₂.
- Molecular Weight : 256.04.
- Predicted Properties : Boiling point 453.3±40.0°C; density 1.798±0.06 g/cm³ .
- Key Differences : The pyrazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the pyrrolo[2,3-b]pyridine core .
T-98475 (Thieno[2,3-b]pyridine Derivative)
- Core Structure: Thieno[2,3-b]pyridine (thiophene fused with pyridine).
- Biological Activity : 50-fold higher LHRH binding affinity than natural LHRH, with oral efficacy in reducing plasma LH levels in primates .
- Key Differences : The sulfur atom in the thiophene ring may enhance lipophilicity and metabolic stability compared to nitrogen-rich pyrrolo-pyridines .
Data Tables
Table 1. Comparison of Pyrrolo[2,3-b]pyridine Derivatives
*Calculated based on structural formula.
Table 2. Heterocyclic Analogs with Different Cores
Research Findings and Implications
- Substituent Effects : Bromine at position 3 in the target compound enhances electrophilicity for Suzuki or Buchwald-Hartwig couplings, whereas fluorine or chlorine analogs prioritize stability over reactivity .
- Biological Relevance : Complex derivatives like ATI-1777 demonstrate the scaffold’s versatility in drug design, particularly for kinase inhibition .
- Structural Diversity: Pyrazolo and thieno analogs highlight the impact of core heteroatoms on physicochemical properties, such as solubility and binding affinity .
Biological Activity
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active compounds. The presence of the bromine atom and the carboxylate group significantly influences its biological activity.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of pyrrolo derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MIC) below 0.15 µM against Mtb strains . The mechanism often involves inhibition of essential enzymes in the fatty acid biosynthesis pathway, akin to that seen with established drugs like isoniazid.
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. Studies indicate that certain pyrrolo derivatives can induce apoptosis in cancer cells through various pathways, including modulation of kinase activity related to cell survival and proliferation . Specifically, compounds targeting SGK-1 kinase have shown promise in treating malignancies associated with aberrant signaling pathways .
Neuroprotective Effects
Pyrrolo derivatives are also being investigated for neuroprotective effects. Research indicates that these compounds may possess analgesic and sedative properties, potentially useful in treating neurological disorders. Their ability to cross the blood-brain barrier enhances their therapeutic potential against neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrole and pyridine rings can significantly alter potency and selectivity against target pathogens or cancer cells. For example, substituents that enhance lipophilicity or improve metabolic stability have been associated with increased activity .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Deraeve et al. (2021) | Evaluated various pyrrolo derivatives for antimycobacterial activity | MIC values < 0.15 µM against Mtb |
| Recent SAR Analysis | Identified key modifications leading to improved anticancer activity | Enhanced apoptosis in cancer cell lines |
| Neuroprotective Study | Assessed analgesic effects in animal models | Potential treatment for neurodegenerative diseases |
Q & A
Q. What are the common synthetic routes for methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how do reaction conditions influence product yield and purity?
Methodological Answer: The synthesis typically involves cyclization of pyrrolo-pyridine precursors followed by bromination and esterification. Key steps include:
- Cyclization : Reacting substituted furan or pyrrole derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) at elevated temperatures (80–120°C) to form the pyrrolo-pyridine core .
- Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) in DMF or DCM at 0–25°C to introduce the bromine atom at position 3 .
- Esterification : Methylation of the carboxylic acid intermediate via Fischer esterification (H₂SO₄/MeOH) or using methyl chloroformate in the presence of a base (e.g., Et₃N) .
Q. Critical Reaction Variables :
- Temperature : Excessive heat during cyclization can lead to decomposition; optimal yields (70–85%) are achieved at 100°C.
- Solvent : Polar aprotic solvents (DMF) improve bromination regioselectivity compared to non-polar solvents .
- Catalyst : Lewis acids (e.g., FeCl₃) enhance cyclization efficiency but may complicate purification .
Q. Table 1. Synthetic Route Comparison
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | H₂SO₄, 100°C, 6h | 78 | 95 | |
| Bromination | NBS, DMF, 0°C, 2h | 82 | 97 | |
| Esterification | MeOH/H₂SO₄, reflux, 12h | 85 | 98 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The aromatic proton at position 6 (δ 8.2–8.5 ppm) shows splitting due to coupling with adjacent protons. The methyl group at position 4 appears as a singlet (δ 2.3–2.5 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the brominated carbon (C-3) appears at δ 110–115 ppm .
- X-ray Crystallography : Use SHELXL for refinement. The bromine atom’s high electron density facilitates accurate positional determination. Twinning or disorder in the crystal lattice may require using the TWIN/BASF commands in SHELX .
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 299.1 (C₁₀H₉BrN₂O₂⁺), with isotopic peaks confirming bromine presence .
Q. Data Interpretation Tips :
- Compare experimental NMR shifts with computed DFT values (e.g., Gaussian09) to validate assignments .
- For crystallography, check R-factor convergence (<5%) and residual electron density maps to confirm structural accuracy .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices. The bromine atom (C-3) exhibits high electrophilicity, favoring nucleophilic aromatic substitution (SNAr) at this position .
- Molecular Docking : Dock the compound into kinase binding pockets (e.g., PIM-1) using AutoDock Vina. The methyl group at position 4 enhances hydrophobic interactions, while the ester moiety may form hydrogen bonds with catalytic lysine residues .
Q. Table 2. Computed Reactivity Parameters
| Position | Fukui Index (f⁻) | Predicted Reactivity |
|---|---|---|
| C-3 | 0.45 | High (SNAr site) |
| C-5 | 0.12 | Low |
Q. What strategies resolve contradictions between experimental and computational data regarding electronic properties?
Methodological Answer:
- Case Study : If experimental NMR shows unexpected deshielding at C-5, but DFT predicts shielding:
- Step 1 : Re-examine solvent effects in computations (e.g., include PCM model for DMSO).
- Step 2 : Check for tautomeric forms (e.g., lactam-lactim equilibria) that may alter electron distribution .
- Step 3 : Validate with UV-Vis spectroscopy; compare λmax with TD-DFT results to identify discrepancies in conjugation patterns .
Q. Resolution Workflow :
Cross-validate computational models with multiple methods (e.g., MP2 vs. DFT).
Use high-resolution crystallography to confirm bond lengths and angles .
Q. How can SAR studies optimize the biological activity of derivatives?
Methodological Answer:
- Design Principles :
- Biological Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
